

Spectroscopic Data of Chlorhexidine Diacetate Impurity A: A Technical Guide

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Compound of Interest

Compound Name:	Chlorhexidine Diacetate Impurity A
CAS No.:	152504-08-0
Cat. No.:	B601415

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Introduction

In the landscape of pharmaceutical quality control, the identification and characterization of impurities are of paramount importance to ensure the safety and efficacy of drug products. Chlorhexidine, a widely used antiseptic, is no exception. During its synthesis and storage, various related substances can emerge, one of which is Chlorhexidine Diacetate Impurity A. This guide provides an in-depth technical overview of the spectroscopic techniques utilized to elucidate the structure and confirm the identity of this specific impurity.

Chlorhexidine Diacetate Impurity A, also known by its European Pharmacopoeia (EP) designation, is chemically identified as N-(4-Chlorophenyl)-N'-[6-[[[(cyanoamino)iminomethyl]amino]hexyl]imidodicarbonimidic diamide].[1] It is also referred to as Chlorhexidine Nitrile by the United States Pharmacopeia (USP).[1] The presence and quantity of this and other impurities are critical quality attributes that must be monitored. This document serves as a resource for researchers, analytical scientists, and drug development professionals, offering insights into the expected spectroscopic data (UV, IR, NMR, and MS) for this compound and the rationale behind the analytical methodologies.

Chemical Profile of Chlorhexidine Diacetate Impurity

A

A thorough understanding of the impurity's structure is fundamental to interpreting its spectroscopic data.

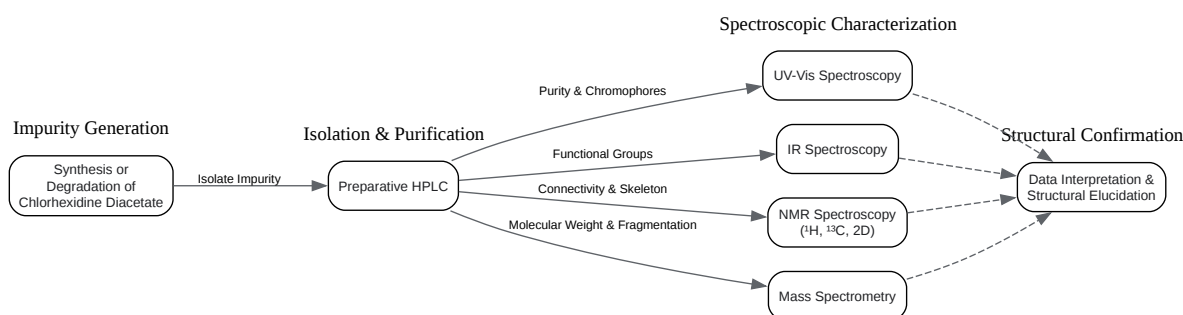
Property	Value	Source(s)
Chemical Name (EP)	N-(4-Chlorophenyl)-N'-[6- [[[(cyanoamino)iminomethyl]ami no]hexyl]imidodicarbonimidic diamide	[1]
Synonym (USP)	Chlorhexidine Nitrile	[1]
CAS Number	152504-08-0	[1][2]
Molecular Formula	C ₁₆ H ₂₄ ClN ₉	[1][2]
Molecular Weight	377.88 g/mol	[2]

Structure:

Caption: Chemical structure of Chlorhexidine Diacetate Impurity A.

Spectroscopic Analysis Workflow

The definitive identification of Chlorhexidine Diacetate Impurity A relies on a multi-technique spectroscopic approach. Each method provides unique and complementary information about the molecule's structure and functional groups. The typical workflow for characterization is outlined below.



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Caption: General workflow for the isolation and spectroscopic characterization of pharmaceutical impurities.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Principle & Application: UV-Vis spectroscopy is a valuable technique for detecting the presence of chromophores (light-absorbing functional groups) in a molecule. For Chlorhexidine Diacetate Impurity A, the key chromophores are the chlorophenyl group and the conjugated biguanide and cyano-guanidino systems. This technique is primarily used for quantitative analysis (e.g., in HPLC detection) and to provide initial evidence of the aromatic and conjugated systems.

Experimental Protocol:

- **Standard Preparation:** Accurately weigh and dissolve a reference standard of Chlorhexidine Diacetate Impurity A in a suitable UV-transparent solvent, such as methanol or a mixture of acetonitrile and water, to a known concentration (e.g., 10 µg/mL).
- **Instrumentation:** Use a calibrated double-beam UV-Vis spectrophotometer.
- **Scan Range:** Record the absorption spectrum from 200 to 400 nm against a solvent blank.

- **Data Analysis:** Identify the wavelength(s) of maximum absorbance (λ_{max}).

Expected Data: Based on the structure, which is similar to the parent chlorhexidine molecule, absorption maxima are expected in the UV region. The primary absorption is attributed to the $\pi \rightarrow \pi^*$ transitions within the chlorophenyl ring and the extended conjugation of the biguanide-like structures.

Parameter	Expected Value
λ_{max}	~230-240 nm and ~255-265 nm

Note: The exact λ_{max} and molar absorptivity can be influenced by the solvent used.

Infrared (IR) Spectroscopy

Principle & Application: IR spectroscopy is instrumental in identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For Impurity A, this technique can confirm the presence of N-H, C=N, C≡N, aromatic C-H, and C-Cl bonds.

Experimental Protocol:

- **Sample Preparation:** Prepare the sample as a KBr (potassium bromide) pellet or by using an Attenuated Total Reflectance (ATR) accessory.
- **Instrumentation:** Use a calibrated Fourier-Transform Infrared (FTIR) spectrometer.
- **Scan Range:** Record the spectrum typically from 4000 to 400 cm^{-1} .
- **Data Analysis:** Assign the observed absorption bands to specific functional group vibrations.

Expected Data:

Wavenumber (cm ⁻¹)	Vibration Type	Functional Group
3400 - 3100	N-H stretching	Amines, imines
~2195	C≡N stretching	Nitrile
1650 - 1550	C=N stretching	Guanidino groups
~1600, ~1500	C=C stretching	Aromatic ring
~830	C-H out-of-plane bending	p-disubstituted benzene
~1100	C-Cl stretching	Aryl chloride

The presence of a sharp band around 2195 cm⁻¹ is a key diagnostic feature for the nitrile group, which distinguishes Impurity A from chlorhexidine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle & Application: NMR spectroscopy is the most powerful technique for elucidating the detailed structure of an organic molecule by providing information about the chemical environment, connectivity, and spatial arrangement of ¹H (proton) and ¹³C (carbon) atoms. For Chlorhexidine Diacetate Impurity A, NMR is used to confirm the carbon skeleton and the precise location of protons.

Experimental Protocol:

- **Sample Preparation:** Dissolve an accurately weighed amount of the impurity standard in a suitable deuterated solvent (e.g., DMSO-d₆, CD₃OD).
- **Instrumentation:** Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
- **Experiments:** Acquire ¹H NMR, ¹³C NMR, and 2D NMR spectra (e.g., COSY, HSQC, HMBC) for complete structural assignment.
- **Data Analysis:** Integrate ¹H signals, determine chemical shifts (δ) in ppm, and analyze coupling patterns. Assign all ¹H and ¹³C signals to the corresponding atoms in the molecule.

Expected Data: While the exact chemical shifts are not publicly available in detail, a Certificate of Analysis for the reference standard will confirm that the ^1H NMR spectrum conforms to the structure.[1] The expected signals can be predicted based on the structure:

^1H NMR:

- Aromatic Protons: Doublets in the aromatic region (typically δ 7.0-7.5 ppm) corresponding to the AA'BB' system of the p-substituted benzene ring.
- Aliphatic Protons: Multiplets in the aliphatic region (typically δ 1.2-3.5 ppm) corresponding to the six methylene groups of the hexyl chain. Protons closer to the nitrogen atoms will be shifted downfield.
- N-H Protons: Broad signals, the chemical shifts of which are highly dependent on the solvent, concentration, and temperature.

^{13}C NMR:

- Aromatic Carbons: Signals in the aromatic region (typically δ 120-150 ppm).
- Guanidino/Nitrile Carbons: Signals for the C=N and C \equiv N carbons in the downfield region (typically δ 115-170 ppm).
- Aliphatic Carbons: Signals for the six methylene carbons of the hexyl chain in the upfield region (typically δ 25-45 ppm).

Mass Spectrometry (MS)

Principle & Application: Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. It is a highly sensitive technique used to confirm the elemental composition and to support the proposed structure.

Experimental Protocol:

- Sample Introduction: Introduce the sample into the mass spectrometer, often via direct infusion or coupled with a chromatographic system like HPLC (LC-MS).

- Ionization: Use a soft ionization technique such as Electrospray Ionization (ESI) to generate the protonated molecular ion $[M+H]^+$.
- Mass Analysis: Analyze the mass-to-charge ratio (m/z) of the ions using a mass analyzer (e.g., Quadrupole, Time-of-Flight).
- Data Analysis: Determine the m/z of the molecular ion and analyze the fragmentation pattern in MS/MS experiments to further confirm the structure.

Expected Data:

Parameter	Expected Value
Molecular Ion $[M+H]^+$	m/z 378.19
Isotope Pattern	A characteristic pattern for a molecule containing one chlorine atom ($^{35}\text{Cl}/^{37}\text{Cl}$ ratio of approximately 3:1).

The accurate mass measurement of the molecular ion is a critical piece of data for confirming the elemental formula ($\text{C}_{16}\text{H}_{24}\text{ClN}_9$). A comprehensive study on chlorhexidine impurities by Revelle et al. utilized HPLC-MS for the tentative identification of various related substances, highlighting the utility of this technique.[\[3\]](#)

Conclusion

The structural elucidation of Chlorhexidine Diacetate Impurity A is a critical step in ensuring the quality and safety of chlorhexidine-containing pharmaceutical products. A combination of spectroscopic techniques, including UV-Vis, IR, NMR, and MS, provides a comprehensive characterization of this impurity. While detailed spectral data is often proprietary and provided with the purchase of a certified reference standard, this guide outlines the expected spectroscopic characteristics based on the known chemical structure. The methodologies described herein represent a robust analytical approach for the definitive identification and routine monitoring of this impurity in a regulated environment.

References

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Sources

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- [2. scbt.com \[scbt.com\]](#)
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